
2-(2H-tetrazol-5-yl)ethanol
Overview
Description
2-(2H-Tetrazol-5-yl)ethanol (CAS: 17587-08-5) is a heterocyclic compound featuring a tetrazole ring linked to an ethanol group. Its molecular formula is C₃H₆N₄O, with a molecular weight of 114.11 g/mol . Key physical properties include a boiling point of 359.9°C, density of 1.467 g/cm³, and a hydrophilic profile (logP = -1.27). The compound exhibits moderate thermal stability and is stored at 2–8°C due to its sensitivity. Its structure enables hydrogen bonding via the hydroxyl group, making it versatile for derivatization in pharmaceuticals and materials science .
Safety data indicate hazards related to skin/eye irritation (H315, H319, H335), necessitating careful handling . Market prices vary; for example, 100 mg costs $117.00 (95% purity) from 1PlusChem, reflecting its specialized applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-tetrazol-5-yl)ethanol typically involves the reaction of an appropriate precursor with sodium azide under controlled conditions. . This reaction is usually carried out in the presence of a copper catalyst and under mild conditions, resulting in high yields of the desired tetrazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to ensure an eco-friendly synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(2H-Tetrazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The tetrazole ring can be reduced under specific conditions to form different nitrogen-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic conditions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields various nitrogen-containing derivatives.
Substitution: Results in the formation of substituted tetrazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
2-(2H-tetrazol-5-yl)ethanol serves as a critical intermediate in the synthesis of various pharmaceuticals. Notably, it has been explored in the development of antihypertensive agents and medications targeting neurological disorders. Its structural properties allow it to act as a bioisostere of carboxylic acids, enhancing the pharmacokinetic profiles of drugs. For example, derivatives of this compound have shown promising results in lowering blood pressure with fewer side effects compared to traditional angiotensin II receptor blockers (ARBs) .
Compound | Activity | Reference |
---|---|---|
2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid | Antihypertensive | |
Various tetrazole derivatives | Neurological disorders |
Biochemical Research
Reagent in Enzyme Studies
In biochemical research, this compound is utilized as a reagent in assays that study enzyme activity and protein interactions. Its ability to form stable complexes with various biomolecules allows researchers to gain insights into cellular processes and metabolic pathways. The compound's interaction with vascular adhesion protein-1 (VAP-1) has been particularly noted for its potential implications in amine degradation pathways .
Application | Details |
---|---|
Enzyme activity assays | Insights into cellular processes |
Protein interactions | Stability in complex formation |
Material Science
Development of Advanced Materials
The compound is also explored for its potential in material science, particularly in creating polymers with enhanced properties. These materials can be utilized in coatings and adhesives that require specific mechanical and thermal characteristics. Research indicates that the incorporation of tetrazole derivatives can significantly improve the performance of these materials .
Material Type | Property Enhanced |
---|---|
Polymers | Mechanical strength |
Coatings | Thermal resistance |
Agricultural Chemistry
Formulation of Agrochemicals
In agricultural chemistry, this compound is applied in the formulation of agrochemicals aimed at improving crop protection products. Its efficacy in enhancing agricultural productivity makes it a valuable component in the development of pesticides and herbicides .
Agrochemical Application | Effectiveness |
---|---|
Pesticides | Improved efficacy |
Herbicides | Enhanced productivity |
Analytical Chemistry
Detection and Quantification Methods
The compound is utilized in various analytical methods for detecting and quantifying substances across different industries. Its role in quality control ensures compliance with regulatory standards, making it essential for pharmaceutical and chemical manufacturing processes .
Analytical Method | Application Area |
---|---|
Quality control | Pharmaceutical industry |
Regulatory compliance | Chemical manufacturing |
Case Study 1: Antihypertensive Activity
A study evaluated a series of ester derivatives based on this compound for their antihypertensive properties. The results indicated that certain derivatives exhibited significant blood pressure-lowering effects compared to the parent molecule, highlighting the compound's potential in cardiovascular therapies .
Case Study 2: Biochemical Assays
Research involving the use of this compound as a reagent demonstrated its effectiveness in studying enzyme kinetics related to metabolic pathways. This application provided critical insights into disease mechanisms and potential therapeutic targets .
Mechanism of Action
The mechanism of action of 2-(2H-tetrazol-5-yl)ethanol involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biochemical pathways, leading to the observed biological effects . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Tetrazole Derivatives
Structural and Functional Variations
Substituent Effects on Reactivity and Stability
OCX (175) and 176 (): Derived from nitration of 2-(2-hydroxyethyl)-5-aminotetrazole. Feature nitratoethyl and oxatriazolone groups, creating zwitterionic structures. Higher reactivity due to nitro groups, but lower thermal stability compared to 2-(2H-tetrazol-5-yl)ethanol.
3-(2H-Tetrazol-5-yl)-indoles (): Incorporate an indole ring fused to tetrazole. Enhanced aromaticity improves binding in biological systems (e.g., as enzyme inhibitors). Synthesized via aryne chemistry, differing from the Knoevenagel condensation used for this compound .
5-Phenyl-2H-tetrazole (3d) (): Lacks the ethanol group, resulting in higher hydrophobicity (logP ≈ 1.5 vs. -1.27). Less soluble in polar solvents, limiting applications in aqueous formulations.
Pharmacological Derivatives
Candesartan (): Contains a benzimidazole-tetrazole core with a carboxylic acid group. Used as an angiotensin II receptor blocker (ARB), leveraging the tetrazole’s acidity (pKa ~4.9) for receptor binding. Larger molecular weight (440.45 g/mol) reduces bioavailability compared to this compound.
2-Adamantyl-5-aryltetrazoles ():
- Adamantyl groups enhance lipophilicity, improving blood-brain barrier penetration.
- Exhibit antiviral activity (e.g., against H1N1) but lower thermal stability (decomposition at ~150°C).
Physicochemical Properties
Compound | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Solubility | Key Applications |
---|---|---|---|---|---|
This compound | 114.11 | -1.27 | 359.9 | High in polar solvents | Drug intermediates, ligands |
5-Phenyl-2H-tetrazole (3d) | 146.15 | ~1.5 | N/A | Low in water | Energetic materials |
Candesartan | 440.45 | 5.2 | N/A | Low (pH-dependent) | Antihypertensive drugs |
OCX (175) | ~250 (estimated) | ~0.8 | Decomposes at 150°C | Moderate | Explosives research |
Biological Activity
2-(2H-tetrazol-5-yl)ethanol, a compound with the molecular formula CHNO and CAS number 17587-08-5, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The structure of this compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the hydroxyl group in the ethanol moiety enhances its solubility and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 102.10 g/mol |
CAS Number | 17587-08-5 |
Solubility | Soluble in water |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have shown that tetrazole derivatives can possess significant antimicrobial properties. For instance, some derivatives have demonstrated cytotoxic effects against specific cancer cell lines, suggesting potential as anticancer agents.
2. Antioxidant Properties
The compound's antioxidant capabilities have been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in biological systems .
3. Neuroprotective Effects
Recent investigations suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuronal apoptosis .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Interaction with Biological Targets: The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their activity.
- Influence on Signaling Pathways: Research indicates that this compound may interfere with key signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Case Studies
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrazole derivatives, including this compound, against a range of bacterial strains. Results indicated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.05 mg/mL.
- Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity, treatment with this compound significantly reduced neuronal death and improved cell viability compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2H-tetrazol-5-yl)ethanol in academic research settings?
The compound is typically synthesized via cycloaddition reactions. For example, 4-cyanophenol can react with sodium azide and ammonium chloride in dimethylformamide (DMF) to yield tetrazole intermediates, followed by hydroxylation or alkylation steps. Post-synthetic modifications, such as acetylation with acetic anhydride in the presence of NaOH, are used to stabilize the product . Researchers should monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization from ethanol or methanol.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): and NMR confirm the structure, with characteristic peaks for the tetrazole ring (δ ~8-10 ppm for protons adjacent to nitrogen) and ethanol moiety (δ ~3.6 ppm for CH-OH).
- Infrared (IR) Spectroscopy: Absorbance bands at ~2500 cm(N–H stretch) and ~3400 cm(O–H stretch) are diagnostic.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 114.1059 (CHNO) .
Q. How should researchers handle safety risks associated with this compound?
The compound is classified as hazardous (H315-H319-H335), causing skin/eye irritation and respiratory discomfort. Use fume hoods, nitrile gloves, and safety goggles. Storage conditions require a dry, sealed environment at 2–8°C to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in coordination chemistry?
Density Functional Theory (DFT) simulations can model the electron density of the tetrazole ring and ethanol group to predict ligand behavior in metal complexes. For example, the tetrazole’s nitrogen atoms act as electron donors, forming stable complexes with transition metals (e.g., Cu, Zn). X-ray crystallography (as in ) validates these predictions by revealing coplanar tetrazole-pyridinium systems and hydrogen-bonding networks .
Q. How can HPLC methods resolve impurities in pharmaceuticals containing this compound derivatives?
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective. A gradient elution of acetonitrile/water (0.1% trifluoroacetic acid) separates impurities like unreacted intermediates or oxidation byproducts. Method validation should include specificity, linearity (R > 0.995), and recovery rates (95–105%) .
Q. What strategies mitigate thermal degradation of this compound in high-temperature reactions?
- Stabilizers: Add antioxidants like butylated hydroxytoluene (BHT) at 0.1–0.5% w/w.
- Inert Atmospheres: Conduct reactions under nitrogen/argon to prevent oxidation.
- Kinetic Control: Optimize reaction times to minimize exposure to heat (e.g., flash vacuum pyrolysis for <30 seconds at 200°C). DSC analysis can identify decomposition onset temperatures (~171°C) .
Q. How does this compound function as a precursor in liquid crystal synthesis?
Alkylation of the tetrazole ring with alkyl halides (e.g., bromohexane) introduces mesogenic chains. Phase behavior is analyzed via polarized optical microscopy (POM) and XRD. For example, 4-[(2-hexyl)-2H-tetrazol-5-yl]phenyl acetate exhibits smectic phases with transition temperatures ~120°C, confirmed by enthalpy changes in DSC thermograms .
Q. What role does this compound play in angiotensin II receptor antagonist metabolites?
The tetrazole moiety enhances binding affinity to receptors. In drugs like losartan, enzymatic oxidation converts the primary alcohol to carboxylic acid metabolites (e.g., EXP3174), which are quantified using LC-MS/MS with deuterated internal standards (e.g., losartan-d4 carboxylic acid) .
Q. Methodological Resources
- Crystallography: Use SHELX programs for structure refinement or ORTEP-3 for graphical representation of hydrogen-bonding networks .
- Synthetic Protocols: Follow for alkylation steps and for hydrazide derivatization.
- Safety Data: Refer to PubChem (CID: 227605) and ECHA guidelines for hazard mitigation .
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKDTPAQOXWHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301236 | |
Record name | 2h-tetrazole-5-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17587-08-5 | |
Record name | 17587-08-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2h-tetrazole-5-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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